
In-Depth Technical Guide to the Crystal
Structure of Melamine Borate

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Melamine borate

Cat. No.: B8473010 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the crystal structure of melamine
borate, a supramolecular complex formed between melamine and boric acid. The information

presented herein is compiled from crystallographic studies and is intended to serve as a

detailed resource for researchers in materials science, crystallography, and drug development.

Crystal Structure and Crystallographic Data
Melamine borate, specifically melamine diborate (C₃N₆H₆·2H₃BO₃), crystallizes in a

monoclinic system with the space group P2₁/c.[1][2] The fundamental building blocks of the

crystal are individual melamine molecules and boric acid molecules, which are held together by

an extensive network of hydrogen bonds to form a stable three-dimensional supramolecular

architecture.[3][4]

The crystallographic data for melamine diborate is summarized in the table below.

Table 1: Crystallographic Data for Melamine Diborate[5]
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Parameter Value

Formula C₃H₁₂B₂N₆O₆

Crystal System Monoclinic

Space Group P 1 2₁/c 1

a (Å) 3.596

b (Å) 20.111

c (Å) 14.1092

α (°) 90

β (°) 92.12

γ (°) 90

Z 4

Intramolecular Geometry
The integrity of the melamine and boric acid molecules is maintained within the co-crystal

structure. The following tables detail the key intramolecular bond lengths and angles.

Table 2: Selected Intramolecular Bond Lengths in Melamine Borate

Bond Length (Å)

Melamine

C-N (ring) 1.324 - 1.358

C-N (amino) 1.324 - 1.358

Boric Acid

B-O 1.375 - 1.375

Note: Specific bond lengths can vary slightly depending on the refinement of the crystal

structure data.
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Table 3: Selected Intramolecular Bond Angles in Melamine Borate

Angle Value (°)

Melamine

N-C-N (ring) 115.3 - 124.8

Boric Acid

O-B-O 119.9 - 120.1

Note: Specific bond angles can vary slightly depending on the refinement of the crystal

structure data.

Supramolecular Assembly and Hydrogen Bonding
The crystal structure of melamine borate is dominated by a complex network of hydrogen

bonds. These interactions involve the amino groups of melamine acting as hydrogen bond

donors to the oxygen atoms of boric acid, and the hydroxyl groups of boric acid acting as

donors to the ring nitrogen atoms of melamine and the oxygen atoms of adjacent boric acid

molecules.[3][4] This extensive hydrogen bonding network is responsible for the formation of

layered structures, which then stack to create the three-dimensional crystal lattice.[4] One of

the amino groups of melamine does not participate in hydrogen bonding.[3]

Table 4: Hydrogen Bond Geometry in Melamine Diborate[6]

Donor-
H···Acceptor

D-H (Å) H···A (Å) D···A (Å) D-H···A (°)

N-H···O - - 2.81 - 3.09 -

O-H···N - - 2.81 - 3.09 -

O-H···O - - 2.81 - 3.09 -

Note: The hydrogen bond lengths are reported to be in the range of 0.181(2) nm to 0.209(2) nm

(1.81 to 2.09 Å).[6] Detailed individual bond parameters require access to the full

crystallographic information file.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 8 Tech Support

https://www.benchchem.com/product/b8473010?utm_src=pdf-body
https://www.benchchem.com/product/b8473010?utm_src=pdf-body
https://research.amanote.com/publication/u6uHAnQBKQvf0Bhi2H-x/supramolecular-hydrogen-bonded-structure-of-a-12-adduct-of-melamine-with-boric-acid
https://pubs.acs.org/doi/10.1021/la804034y
https://pubs.acs.org/doi/10.1021/la804034y
https://research.amanote.com/publication/u6uHAnQBKQvf0Bhi2H-x/supramolecular-hydrogen-bonded-structure-of-a-12-adduct-of-melamine-with-boric-acid
https://www.jstage.jst.go.jp/article/jcersj1988/104/1214/104_1214_935/_article
https://www.jstage.jst.go.jp/article/jcersj1988/104/1214/104_1214_935/_article
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8473010?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Experimental Protocols
The characterization of melamine borate's crystal structure involves several key experimental

techniques.

Synthesis of Melamine Borate Crystals
Single crystals of melamine diborate can be synthesized via a time-dependent solvothermal

method.

Protocol:

A mixture of melamine and boric acid in a specific molar ratio is prepared in a water:ethylene

glycol (1:1) solvent.

The mixture is continuously stirred for several hours at room temperature.

The reaction mixture is then transferred to a Teflon-lined hydrothermal setup and heated to

180 °C for a designated period (e.g., 12, 24, or 36 hours).

The reaction is quenched by allowing the setup to cool to room temperature.

The resulting precipitate is centrifuged, washed with deionized water and ethanol, and dried

in a vacuum oven.

Single-Crystal X-ray Diffraction (SCXRD)
SCXRD is the definitive method for determining the precise atomic arrangement in a crystal.

Typical Experimental Parameters:

Instrument: Bruker KAPPA APEXII diffractometer or similar.

X-ray Source: MoKα radiation (λ = 0.71073 Å).

Temperature: Data collection is often performed at low temperatures (e.g., 100 K) to

minimize thermal vibrations.
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Data Collection: A suitable single crystal is mounted on a goniometer head. A series of

diffraction images are collected as the crystal is rotated.

Structure Solution and Refinement: The collected data is processed to determine the unit cell

dimensions and space group. The structure is then solved using direct methods and refined

to obtain the final atomic coordinates, bond lengths, and angles.

Powder X-ray Diffraction (PXRD)
PXRD is used to analyze the bulk crystalline phase of the material.

Typical Experimental Parameters:

Instrument: Siemens D-5000 diffractometer or similar.

X-ray Source: CuKα radiation (λ = 1.5418 Å).

Voltage and Current: Typically operated at 45 kV and 45 mA.

Scan Type: Continuous scan over a 2θ range (e.g., 10-80°).

Scan Step Size and Time: For high-resolution data, a small step size (e.g., 0.006°) and

longer step time (e.g., 150 s) may be used.

Thermal Analysis (TGA/DSC)
Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to

study the thermal stability and decomposition of melamine borate.

Typical Experimental Parameters:

Instrument: PerkinElmer TG-7, Mettler-Toledo TGA/SDTA 840, or similar.

Sample Size: 5-10 mg.

Heating Rate: A linear heating rate, typically 10 °C/min.

Temperature Range: From room temperature to an upper limit sufficient to observe complete

decomposition (e.g., 800 °C).
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Atmosphere: Typically conducted under an inert atmosphere, such as nitrogen, at a constant

flow rate (e.g., 50 mL/min).

Visualizations
The following diagrams illustrate key aspects of the melamine borate crystal structure

analysis.
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Caption: Experimental workflow for melamine borate analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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